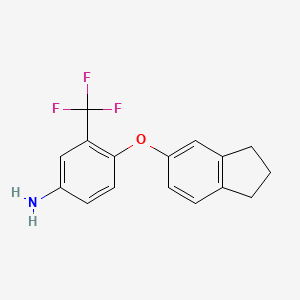

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

CAS No.: 946784-24-3

Cat. No.: VC2310052

Molecular Formula: C16H14F3NO

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946784-24-3 |

|---|---|

| Molecular Formula | C16H14F3NO |

| Molecular Weight | 293.28 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 |

| Standard InChI Key | WNOTUGCTMKTISZ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |

Introduction

Chemical Identifiers and Nomenclature

Primary Identifiers

The compound is uniquely identified by its CAS Number 946784-24-3, which serves as its primary registry identifier in chemical databases. Its IUPAC name, 4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline, provides a systematic description of its chemical structure following international nomenclature conventions . These identifiers ensure precise communication about this specific compound in scientific literature and chemical inventories.

Digital Chemical Identifiers

For computational and database applications, the compound is represented by several digital chemical identifiers. Its Standard InChI code is InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2. The corresponding Standard InChIKey is WNOTUGCTMKTISZ-UHFFFAOYSA-N. These standardized identifiers enable machine-readable representation of the chemical structure across different platforms and databases.

The compound can also be represented in SMILES notation as C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F for canonical representation. Alternative but equivalent SMILES notations include C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F. These line notations provide a concise way to represent the chemical structure in a text format suitable for computational processing.

Synonyms and Related Compounds

The compound is also known by several synonyms, including 4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline and AKOS012764886. These alternative names may appear in different chemical databases and literature sources.

A closely related structural analog is 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine, which differs in the position of the trifluoromethyl group on the phenyl ring. Understanding the relationship between these structural analogs can provide insights into structure-activity relationships and aid in the development of new derivatives with potentially enhanced properties.

Physical and Chemical Properties

Structural Characteristics

The molecular structure creates a spatial arrangement with potential for hydrogen bonding through the amine group, while the trifluoromethyl group contributes hydrophobic character and electron-withdrawing effects. The ether linkage provides a point of flexibility in the molecule while maintaining specific geometric constraints. These structural features collectively contribute to the compound's interaction potential with various molecular targets.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H14F3NO | |

| Molecular Weight | 293.28 g/mol | |

| CAS Number | 946784-24-3 | |

| IUPAC Name | 4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline | |

| PubChem Compound ID | 26189833 |

The trifluoromethyl group typically imparts specific properties to organic compounds, including increased lipophilicity, metabolic stability, and altered electronic distribution. These characteristics make trifluoromethylated compounds of particular interest in medicinal chemistry and drug development contexts.

Applications and Research Significance

Structure-Activity Relationship Studies

The compound's structure makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule and evaluating the effects on biological activity, researchers can gain insights into the essential structural features required for specific activities. Such studies could lead to the development of more potent and selective compounds based on this structural scaffold.

The availability of related compounds, such as the positional isomer 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine, provides opportunities for comparative studies to understand how the position of functional groups affects biological activity and physicochemical properties. These structure-activity investigations contribute to the broader understanding of structure-function relationships in medicinal chemistry.

Synthesis and Characterization

Analytical Characterization

The identification and characterization of 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine can be accomplished through various analytical techniques. Standard spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons, the aliphatic protons of the dihydroindene system, and the amine protons.

Mass spectrometry would confirm the molecular weight of 293.28 g/mol and provide fragmentation patterns characteristic of the structural components. The presence of the trifluoromethyl group would be particularly evident in both 1H and 19F NMR spectra, with the latter showing distinctive signals for the fluorine atoms.

Infrared spectroscopy would reveal characteristic absorption bands for the amine, ether, and aromatic functionalities, providing additional confirmation of the structural features. High-performance liquid chromatography (HPLC) could be employed to assess the purity of the compound and to separate it from potential synthetic intermediates or byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume